molecular formula C12H9I B1664525 2-Iodobiphenyl CAS No. 2113-51-1

2-Iodobiphenyl

Cat. No. B1664525
CAS RN: 2113-51-1
M. Wt: 280.1 g/mol
InChI Key: QFUYDAGNUJWBSM-UHFFFAOYSA-N
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Description

2-Iodobiphenyl is an ortho-halogenated biphenyl that can be synthesized from 2-aminobiphenyl . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of this compound can be accomplished via an alkali-assisted reaction of aliphatic alcohols with hydroxyl-substituted iodobiphenyls . A novel sequential difunctionalization reaction of this compound has been developed by exploiting the distinct reactivities of a palladacycle and an acyclic arylpalladium species .


Molecular Structure Analysis

The molecular formula of this compound is C12H9I . The IUPAC name is 1-iodo-2-phenylbenzene . The molecular weight is 280.10 g/mol .


Chemical Reactions Analysis

A novel and facile approach for the synthesis of triphenylenes has been developed via palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes .


Physical And Chemical Properties Analysis

The physical state of this compound at 20°C is liquid . The refractive index is 1.662 (lit.) . The boiling point is 300°C (lit.) and the density is 1.59 g/mL at 25°C (lit.) .

Scientific Research Applications

  • Synthesis of Tetraphenylenes and Derivatives 2-Iodobiphenyl plays a crucial role in the synthesis of tetraphenylenes and their derivatives, which have applications in material science, supramolecular chemistry, and asymmetric catalysis. The method for synthesizing tetraphenylenes from 2-iodobiphenyls involves Pd-catalyzed C-H activation, demonstrating practical utility and high efficiency on a gram scale (Jiang et al., 2016).

  • Sequential Difunctionalization Reactions this compound is central to a novel sequential difunctionalization reaction exploiting the reactivities of palladacycles and acyclic arylpalladium species. This process, involving selective reactions with alkyl halides and alkenes, offers insights into the relationship between coordination modes of transition metal complexes and their reactivity, potentially influencing other transition-metal-catalyzed reactions (Chen et al., 2016).

  • In Vivo Metabolism Studies While focusing on non-drug applications, it's noteworthy that this compound has been used in research to study the in vivo metabolism of iodinated aromatic compounds in rats, contributing to a deeper understanding of biodehalogenation and metabolism processes (Sinsheimer & Shum, 1981).

  • Development of Dibenziodolium Derivatives this compound is instrumental in the preparation of dibenziodolium salts, useful in various chemical reactions. Innovative experimental procedures, including oxidative cyclization, have been employed for the synthesis of these derivatives, providing key insights into the structural characteristics of hypervalent iodine compounds (Postnikov et al., 2015).

  • Synthesis of 9,9-Disubstituted Fluorenes The synthesis of 9,9-disubstituted fluorenes, widely used in materials science, is achieved through a process involving 2-iodobiphenyls and α-diazoesters, utilizing palladium-catalyzed C(sp2)-H activation and carbenoid insertion (Ma et al., 2018).

  • Study of Broad Spectrum Antimicrobial Biocides Although this compound is not directly involved, the study of 2-hydroxydiphenyl ethers, a related compound, has revealed their action as broad-spectrum antimicrobials targeting the FabI component of fatty acid synthesis. This research provides vital insights into bacterial resistance mechanisms (Heath et al., 1998).

  • Synthesis of Tribenzo[b,d,f]azepines A palladium-catalyzed annulation reaction of 2-iodobiphenyls with 2-halogenoanilines is a notable method for synthesizing diversified tribenzo[b,d,f]azepine derivatives, highlighting the versatility of this compound in facilitating complex organic transformations (Fang et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The strong relationship between the coordination mode of a transition metal complex and its reactivity demonstrated in the synthesis of 2-Iodobiphenyl could shed light on the mechanisms of other transition-metal-catalyzed reactions and offer the opportunity to develop other synthetically enabling organic transformations .

Biochemical Analysis

Biochemical Properties

2-Iodobiphenyl plays a significant role in biochemical reactions, particularly in the synthesis of dibenziodolium tosylate by reacting with hydroxy(tosyloxy)iodo]benzene in acetonitrile . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the substitution of the iodine atom, which can lead to the formation of new carbon-carbon bonds, essential in organic synthesis .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic flux . Additionally, its interaction with cellular proteins can modulate various signaling pathways, impacting cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The iodine atom in this compound can participate in halogen bonding, which is crucial for its binding to specific proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by altering the levels of specific metabolites . The compound’s metabolism often involves the substitution of the iodine atom, leading to the formation of new metabolites that can participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles, where it can exert its biological effects. The activity and function of this compound are closely linked to its localization within the cell, influencing various cellular processes .

properties

IUPAC Name

1-iodo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYDAGNUJWBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062185
Record name 1,1'-Biphenyl, 2-iodo-
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Molecular Weight

280.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2113-51-1
Record name 2-Iodobiphenyl
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Record name 1,1'-Biphenyl, 2-iodo-
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Record name 2-Iodobiphenyl
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Record name 1,1'-Biphenyl, 2-iodo-
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Record name 1,1'-Biphenyl, 2-iodo-
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Record name 2-iodobiphenyl
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Synthesis routes and methods

Procedure details

2-Iodo-1-phenylbenzene was prepared in accordance with the procedure of Heaney and Millar, Org. Syn 40:105 (1960), was used as follows. To a solution of 2-aminobiphenyl (2.53 g, 15.0 mmol) in concentrated hydrochloric acid (3 mL) and water (15 mL) at 0° C. was added sodium nitrite (1.17 g, 17.0 mmol) in water (5 mL). The temperature was held at 0° C. throughout the addition. The resulting brown solution was stirred for 45 min at 0° C., and then poured into potassium iodide (4.9 g, 30.0 mmol) in water (50 mL). The solution was stirred overnight and then extracted with ether (4×). The combined organic layers were washed with 3N hydrochloric acid (3×10 mL) and dried over magnesium sulfate to afford 3.57 g (85%) of the desired compound as a dark purple liquid. IR (neat) 3055.7, 1578.4, 1460.0, 1426.6, 1016.7, 1004.1, 746.9 cm-1 . 1H NMR (300 MHz, CDCl3)δ 7.95 (dd, J=8.1, 1.2 Hz, 1H), 7.34 (m, 7H), 7.03 (tt, J=7.3, 1.9 Hz, 1H). 13C NMR (20 MHz, CDCl3)δ 146.3, 143.9, 139.3, 129.9, 129.1, 128.6, 128.0, 127.8, 127.5, 98.6. Calc'd for C12H9I:279.9749. Found: 279.9739.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Iodobiphenyl?

A1: this compound has the molecular formula C12H9I and a molecular weight of 280.10 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, single-crystal X-ray diffraction analysis has been used to determine the structures of this compound derivatives. [] You can find more information about the crystal structure of 2'-iodobiphenyl-4-carboxylic acid in the cited reference. []

Q3: What is the significance of palladium-catalyzed C-H activation in reactions involving this compound?

A3: Palladium-catalyzed C-H activation plays a crucial role in numerous reactions involving this compound. This process allows for the formation of reactive palladacycle intermediates, which can then undergo further transformations to construct complex molecules. Examples include the synthesis of fluorenes, [] tribenzo[b,d,f]azepines, [, ] tetraphenylenes, [, ] 9,9-disubstituted fluorenes, [] fluoren-9-ones, [, , , ] chiral eight-membered nitrogen heterocycles, [] triphenylenes, [, ] 9-fluorenylidenes, [] carbazoles, [] and various other polycyclic aromatic hydrocarbons. [, ]

Q4: What types of palladacycles are typically formed from this compound?

A4: this compound commonly forms dibenzopalladacyclopentadiene intermediates via palladium-catalyzed C-H activation. [, , , ] These intermediates are key for subsequent reactions like disilylation with disilanes. []

Q5: Can you elaborate on the role of vinylene carbonate in the synthesis of fluoren-9-ones from this compound?

A5: Interestingly, in the palladium-catalyzed synthesis of fluoren-9-ones from 2-Iodobiphenyls, vinylene carbonate acts as a carbon monoxide transfer agent. This enables the annulation reaction to proceed efficiently. []

Q6: How does the atmosphere influence the palladium-catalyzed decarboxylative cyclization of 2-Iodobiphenyls and α-oxocarboxylic acids?

A6: The atmosphere plays a critical role in controlling the product outcome of this reaction. Under a nitrogen atmosphere, a [4 + 3] decarboxylative cyclization occurs, yielding tribenzotropones. In contrast, using a palladium/O2 system leads to a [4 + 2] decarboxylative cyclization, resulting in the formation of triphenylenes. []

Q7: How is neighboring group assistance exploited in palladium-catalyzed annulation reactions with this compound?

A7: A neighboring hydroxyl group can enable the formation of a highly reactive oxo-palladacycle intermediate during the palladium-catalyzed annulation of this compound with a non-terminal alkene. This hydroxyl group acts as an anionic ligand, promoting the desired transformation and suppressing undesired β-H elimination. []

Q8: What is the significance of α-bromoacrylic acids in reactions with this compound?

A8: α-Bromoacrylic acids serve as versatile C1 insertion units in palladium-catalyzed [4 + 1] annulations with 2-Iodobiphenyls, facilitating the synthesis of diverse dibenzofulvenes. [] The reaction proceeds through C(vinyl)-Br bond cleavage and decarboxylation to create double C(aryl)-C(vinyl) bonds.

Q9: How is chemoselectivity achieved in reactions using cyclic β-bromoacrylic acids with 2-Iodobiphenyls?

A9: The chemoselectivity in palladium-catalyzed decarboxylative annulations using cyclic β-bromoacrylic acids and 2-Iodobiphenyls depends on the specific aryl iodide employed. Cyclic β-bromoacrylic acids can selectively behave as either C1 or C2 insertion units. For example, 2-iodo-N-methacryloylbenzamides undergo Heck/[4+2] annulation, yielding hexahydrodibenzoisoquinoline-4,6(5H)-diones, while 2-iodobiphenyls or N-(2-iodophenyl)-2-phenylacrylamides lead to the formation of spirofluorenes and dispirooxindoles, respectively. []

Q10: How does the substitution pattern on the this compound ring system affect the regioselectivity of palladium-catalyzed cyclocarbonylation reactions?

A10: The substitution pattern on the this compound ring system influences the regioselectivity of fluoren-9-one formation. 4'-Substituted 2-Iodobiphenyls predominantly yield 2-substituted fluoren-9-ones, while 3'-substituted 2-Iodobiphenyls favor the formation of 3-substituted fluoren-9-ones. [, ]

Q11: Are there efficient large-scale synthesis methods available for sterically encumbered 2-Iodobiphenyls?

A11: Yes, a convenient one-pot reaction of o-bromofluorobenzene with n-butyl lithium and aryl Grignard reagents, followed by quenching with iodine, allows for the efficient synthesis of substituted 2-Iodobiphenyls in good yields. []

Q12: Is there any information available about the potential toxicity of this compound?

A12: While the provided research focuses on the synthetic applications of this compound, a study investigated the ability of fibroblasts from a patient with X-linked chronic granulomatous disease to produce oxygen radicals. [] The study found that this compound inhibited reactive oxygen intermediate production in these cells. This finding suggests potential biological activity of this compound and highlights the need for further research into its safety profile.

Q13: How is this compound typically analyzed and quantified?

A13: High-performance liquid chromatography (HPLC) is a common technique used for analyzing and quantifying this compound. In one study, this compound was generated through a pre-column reaction of nitrite with 2-aminobiphenyl followed by reaction with iodide. The resulting this compound was then separated and quantified using reversed-phase HPLC with UV detection. []

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